REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]=[C:5]([S:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:4][N:3]=1.[CH3:15][CH:16]([C:20](=O)[CH3:21])[C:17](=O)[CH3:18]>C(O)(=O)C>[CH2:8]([S:7][C:5]1[N:6]=[C:2]2[N:1]=[C:17]([CH3:18])[C:16]([CH3:15])=[C:20]([CH3:21])[N:3]2[N:4]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
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Name
|
|
Quantity
|
51.6 g
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Type
|
reactant
|
Smiles
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NC1=NNC(=N1)SCC1=CC=CC=C1
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Name
|
|
Quantity
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28.5 g
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Type
|
reactant
|
Smiles
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CC(C(C)=O)C(C)=O
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Name
|
|
Quantity
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350 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 17 hours
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Duration
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17 h
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Type
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ADDITION
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Details
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the reaction mixture was poured onto ice
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Type
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CUSTOM
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Details
|
The pale yellow solid which separated
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Type
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FILTRATION
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Details
|
was collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)SC1=NN2C(N=C(C(=C2C)C)C)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.1 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |